molecular formula C10H11FO2 B14433824 1-(4-Fluoro-3-methoxyphenyl)propan-1-one CAS No. 82846-20-6

1-(4-Fluoro-3-methoxyphenyl)propan-1-one

Cat. No.: B14433824
CAS No.: 82846-20-6
M. Wt: 182.19 g/mol
InChI Key: VSMGBUIFLCJWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11FO2 It is a derivative of propiophenone, characterized by the presence of a fluoro and methoxy group on the phenyl ring

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methoxyphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-fluoro-3-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

1-(4-Fluoro-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. For example, the fluoro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

    Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a lead compound for the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The ketone group can participate in various chemical reactions, facilitating the compound’s activity in biological systems. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-Fluoro-3-methoxyphenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(3-Fluoro-4-methoxyphenyl)propan-1-one: This compound has the same molecular formula but with different positions of the fluoro and methoxy groups on the phenyl ring. The positional isomerism can lead to differences in chemical reactivity and biological activity.

    1-(4-Methoxyphenyl)propan-1-one: Lacking the fluoro group, this compound may have different chemical properties and reactivity.

    1-(4-Fluorophenyl)propan-1-one: This compound lacks the methoxy group, which can significantly alter its chemical and biological properties.

Properties

CAS No.

82846-20-6

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11FO2/c1-3-9(12)7-4-5-8(11)10(6-7)13-2/h4-6H,3H2,1-2H3

InChI Key

VSMGBUIFLCJWPN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.